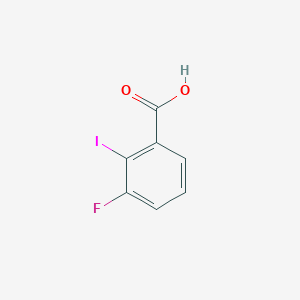

3-Fluoro-2-iodobenzoic acid

CAS No.: 387-48-4

Cat. No.: VC2271777

Molecular Formula: C7H4FIO2

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387-48-4 |

|---|---|

| Molecular Formula | C7H4FIO2 |

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 3-fluoro-2-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |

| Standard InChI Key | CXPLPVNWMLRKTO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)I)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)I)C(=O)O |

Introduction

Chemical Identity and Structure

3-Fluoro-2-iodobenzoic acid is a benzoic acid derivative containing two halogen substituents—fluorine at position 3 and iodine at position 2—on the benzene ring. This arrangement creates a unique reactivity profile that is valuable in organic synthesis. The compound is characterized by the following properties:

| Parameter | Value |

|---|---|

| Chemical Name | 3-Fluoro-2-iodobenzoic acid |

| CAS Number | 387-48-4 |

| Molecular Formula | C7H4FIO2 |

| Molecular Weight | 266.01 g/mol |

| Melting Point | 152-154 °C |

| MDL Number | MFCD07774249 |

| InChIKey | CXPLPVNWMLRKTO-UHFFFAOYSA-N |

| InChI | InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |

The compound consists of a benzene ring with a carboxylic acid group, an iodine atom, and a fluorine atom, creating a molecule with multiple reactive sites . The presence of these different functional groups enables selective chemical transformations and makes it a versatile starting material for various synthetic applications.

Physical Properties and Characteristics

3-Fluoro-2-iodobenzoic acid typically appears as a crystalline solid at standard conditions. Its physical properties influence how it behaves in various chemical reactions and applications:

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | Crystalline solid |

| Solubility | Soluble in common organic solvents |

| Storage Conditions | Ambient temperature |

| Stability | Stable under normal conditions |

Synthetic Applications

3-Fluoro-2-iodobenzoic acid serves as an important building block in organic synthesis due to its unique substitution pattern. Its primary applications include:

Synthesis of Heterocyclic Compounds

The compound has been documented as a key starting material in the synthesis of various heterocyclic compounds. For example, it can be used to prepare 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid through a copper-catalyzed coupling reaction . This reaction involves the following conditions:

| Parameter | Details |

|---|---|

| Reactants | 3-Fluoro-2-iodobenzoic acid, 1H-pyrazole |

| Catalysts | Copper(I) iodide |

| Additives | Caesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexyldiamine |

| Solvents | 1,4-dioxane, water |

| Temperature | 100°C |

| Reaction Time | 1 hour |

| Yield | 72% |

The reaction proceeds through an N-arylation mechanism, where the iodine at position 2 is replaced by the pyrazole nitrogen . This type of transformation demonstrates the utility of 3-Fluoro-2-iodobenzoic acid in constructing more complex molecular architectures.

Role in Protein Degrader Development

3-Fluoro-2-iodobenzoic acid is classified as a "Protein Degrader Building Block," suggesting its importance in the synthesis of compounds relevant to targeted protein degradation technologies . This emerging field in drug discovery focuses on developing molecules that can selectively degrade disease-causing proteins, representing a novel therapeutic approach for various conditions.

Comparison with Related Compounds

Understanding the properties and applications of 3-Fluoro-2-iodobenzoic acid in the context of related compounds provides valuable insights into its unique characteristics and potential applications.

Comparison with 4-Fluoro-2-iodobenzoic acid

4-Fluoro-2-iodobenzoic acid represents a positional isomer with distinct properties and applications:

| Property | 3-Fluoro-2-iodobenzoic acid | 4-Fluoro-2-iodobenzoic acid |

|---|---|---|

| CAS Number | 387-48-4 | 56096-89-0 |

| Fluorine Position | Position 3 | Position 4 |

| Applications | Synthesis of pyrazole derivatives | Synthesis of bicyclic heterocycles (phthalides, isocoumarins) |

| Synthesis Applications | N-arylation reactions | Sonogashira-type reactions |

While both compounds contain the same functional groups, the different position of the fluorine atom significantly affects their reactivity patterns. 4-Fluoro-2-iodobenzoic acid has been specifically noted for its role in synthesizing bicyclic heterocycles like phthalide and isocoumarin through Sonogashira-type reactions . These reactions show temperature-dependent regioselectivity, with isocoumarin formation favored at 100°C and phthalide formation preferred at 25°C .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

The compound carries a signal word of "Warning" according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .

Recommended Precautionary Measures

Based on its hazard profile, several precautionary measures are recommended when handling 3-Fluoro-2-iodobenzoic acid:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

These safety measures should be implemented in laboratory and industrial settings where the compound is handled . Proper personal protective equipment (PPE) should be used, including gloves, eye protection, and appropriate respiratory equipment when necessary.

| Supplier | Package Size | Purity | Price Range |

|---|---|---|---|

| Various Suppliers | 1 gram | >98% | $350.00/500mg (approximate) |

| Aladdin Scientific | 1 gram | Min 98% | Not specified |

The limited number of suppliers (approximately 110 suppliers for related compounds) suggests this is a specialty chemical primarily used in research settings rather than large-scale industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume